4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
Overview
Description
“4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzene ring, a sulfonamide group (-SO2NH2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, sulfonamides in general are known to participate in various chemical reactions. For instance, they can undergo substitution reactions .Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis .
Mode of Action
Sulfonamides, in general, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
As a sulfonamide, it is known to interfere with the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of essential components for bacterial DNA synthesis and cell division .
Result of Action
As a sulfonamide, it is known to inhibit bacterial dna growth and cell division or replication by interfering with the folate synthesis pathway .
Safety and Hazards
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAKWSKBHXOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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